molecular formula C22H30N4O6 B1678167 Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate CAS No. 182295-87-0

Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate

Cat. No.: B1678167
CAS No.: 182295-87-0
M. Wt: 446.5 g/mol
InChI Key: LEHPJMKVGFPSSP-ZQINRCPSSA-N
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Description

Neogen is a compound primarily known for its applications in the field of chemistry and biology. It is a specialty chemical that has gained attention due to its unique properties and versatile applications. Neogen is often associated with bromine-based compounds and lithium-based compounds, which are widely used in various industrial and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neogen can be synthesized through various chemical reactions involving bromine and lithium. The synthetic routes often involve the use of Grignard reagents and other organometallic compounds. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In industrial settings, Neogen is produced in large-scale reactors with capacities ranging from small laboratory setups to large industrial plants. The production process involves multiple steps, including the preparation of raw materials, reaction monitoring, and purification of the final product. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions: Neogen undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated derivatives, while reduction can produce dehalogenated compounds .

Scientific Research Applications

Neogen has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Neogen involves its interaction with specific molecular targets and pathways. In biological systems, Neogen can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific application and the target molecules involved .

Comparison with Similar Compounds

Neogen can be compared with other bromine-based and lithium-based compounds. Similar compounds include:

Uniqueness: Neogen stands out due to its versatility and wide range of applications. Its ability to undergo various chemical reactions and its use in multiple fields make it a valuable compound in both research and industry .

Biological Activity

Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate; and 4-dodecylbenzenesulfonate are surfactants derived from dodecylbenzene, characterized by their long hydrophobic alkyl chains and sulfonate groups. These compounds are primarily utilized in detergents and cleaning products due to their surfactant properties, which allow them to interact with both hydrophobic and hydrophilic substances. This article explores their biological activity, including toxicity, antimicrobial effects, and environmental impact.

These compounds are synthesized through sulfonation , an electrophilic substitution reaction where a sulfonic acid group is introduced into the aromatic ring of dodecylbenzene. The general synthesis process involves:

  • Sulfonation : Dodecylbenzene is treated with sulfuric acid or oleum.
  • Neutralization : The resulting sulfonic acid is neutralized with sodium hydroxide to form the corresponding sodium salts.

The structural formula for these compounds can be summarized as follows:

Compound NameChemical FormulaCAS Number
2-DodecylbenzenesulfonateC18H29O3S25155-30-0
3-DodecylbenzenesulfonateC18H29O3S23667983
4-DodecylbenzenesulfonateC18H29O3S182295-87-0

Toxicity and Irritation

The biological activity of these compounds is closely linked to their surfactant properties. They can cause mild irritations on skin and eyes, particularly at higher concentrations. Research indicates that sodium dodecylbenzenesulfonate (SDBS) exhibits irritant effects similar to those of other detergents, with severity dependent on concentration and pH . Animal studies have shown that these compounds are not highly toxic in single-dose oral or dermal tests, but prolonged exposure can lead to mild organ effects such as changes in liver and kidney function .

Antimicrobial Properties

Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate; and 4-dodecylbenzenesulfonate have been identified as effective antimicrobial agents. They are used in formulations for washing fruits and vegetables, where they act as processing aids to reduce microbial load . The proposed mechanisms of action include:

  • Protein Denaturation : Disruption of protein structures in microbial cells.
  • Enzyme Inactivation : Interference with essential enzymes necessary for microbial survival.
  • Membrane Disruption : Alteration of cell membrane permeability leading to cell lysis .

A study on zebrafish (Danio rerio) exposed to SDBS demonstrated significant adverse effects, including histopathological changes in gills, oxidative stress indicated by reduced superoxide dismutase (SOD) activity, and alterations in blood parameters . This underscores the potential ecological risks associated with their use.

Environmental Impact

The biodegradability of these compounds varies based on their structure. Linear dodecylbenzene sulfonates generally exhibit better biodegradability compared to branched structures . Their environmental persistence raises concerns regarding aquatic toxicity, particularly as they can disrupt ecosystems when released into water bodies.

Case Studies

  • Zebrafish Study : A controlled experiment assessed the impact of SDBS on zebrafish over a 96-hour exposure period. Results indicated significant morphological changes in gill structures and alterations in hematological parameters, suggesting that even low concentrations can lead to oxidative stress .
  • Antimicrobial Efficacy : In various food processing applications, SDBS has been used successfully as an antimicrobial agent, demonstrating effectiveness against common pathogens found on produce .

Properties

CAS No.

182295-87-0

Molecular Formula

C22H30N4O6

Molecular Weight

446.5 g/mol

IUPAC Name

(4S)-4-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C22H30N4O6/c1-3-12(2)19(23)21(30)25-16(8-9-18(27)28)20(29)26-17(22(31)32)10-13-11-24-15-7-5-4-6-14(13)15/h4-7,11-12,16-17,19,24H,3,8-10,23H2,1-2H3,(H,25,30)(H,26,29)(H,27,28)(H,31,32)/t12-,16-,17-,19-/m0/s1

InChI Key

LEHPJMKVGFPSSP-ZQINRCPSSA-N

SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N

Appearance

Solid powder

Key on ui other cas no.

11067-82-6

Pictograms

Corrosive; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

tetrapropylenebenzyl sulfonate
TPPBS

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate
Reactant of Route 6
Reactant of Route 6
Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate

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